N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methoxybenzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2,4-dimethylphenyl group at the pyrazolo-pyrimidine core, a 3-methyl-substituted pyrazole ring, and a 4-methoxybenzamide moiety. Its molecular formula is C₂₇H₂₅N₇O₂, with an average mass of 481.55 g/mol (calculated based on structural analogs in and ). The 2,4-dimethylphenyl substituent enhances lipophilicity, while the 4-methoxybenzamide group may contribute to hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2/c1-15-5-10-21(16(2)11-15)31-23-20(13-28-31)24(27-14-26-23)32-22(12-17(3)30-32)29-25(33)18-6-8-19(34-4)9-7-18/h5-14H,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBSZMFGJLMAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : C26H25N7O3
- Molecular Weight : 483.53 g/mol
- IUPAC Name : N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-methoxybenzamide
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core, similar to this compound, often act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. The mechanism involves binding to the active site of the kinase, thereby preventing phosphorylation processes critical for cell cycle progression. This inhibition can lead to cytotoxic effects on various cancer cell lines by disrupting the transition from the G1 phase to the S phase of the cell cycle.
Anticancer Properties
The compound has shown significant cytotoxic activity against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for these cell lines ranged from 10 µM to 30 µM, indicating a moderate level of potency against these cancers.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the dimethoxybenzamide moiety is performed via nucleophilic substitution.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxicity against MCF-7 cells with an IC50 of 15 µM. |
| Study B | Showed anti-inflammatory effects by inhibiting TNF-alpha production in LPS-stimulated macrophages. |
| Study C | Explored structure-activity relationships (SAR) indicating that modifications on the pyrazole ring enhance potency. |
Comparison with Similar Compounds
Core Structural Modifications
The pyrazolo[3,4-d]pyrimidine scaffold is shared among analogs, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis:
Substituent Effects on Physicochemical Properties
- Methoxy vs.
- Dimethylphenyl Isomerism : The 2,4-dimethylphenyl group (target) vs. 2,3-dimethylphenyl () alters steric hindrance and electronic distribution, which could influence interactions with hydrophobic binding pockets .
- Phenyl vs. Dimethylphenyl : The phenyl-substituted analog () lacks methyl groups, reducing steric bulk and possibly diminishing target affinity but improving aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
